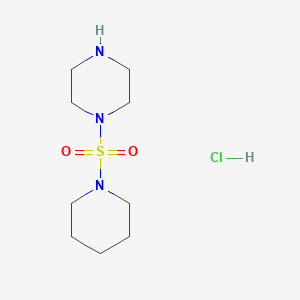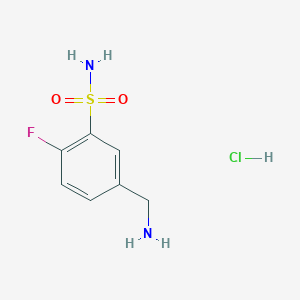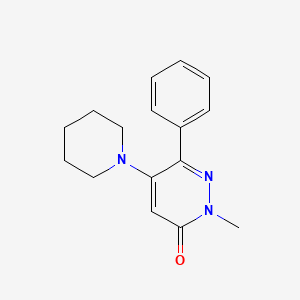![molecular formula C20H18Cl2F3NO4S B2487844 (4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-58-1](/img/structure/B2487844.png)
(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic or heterocyclic components. These processes can include coupling reactions, sulfonylation, and halogenation, aiming to introduce specific functional groups into the molecule. For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized, demonstrating the complexity and versatility of synthetic routes in creating compounds with similar functional groups (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule can be determined through various spectroscopic techniques, such as NMR, FT-IR, and X-ray crystallography. For instance, the crystal structure of a compound containing the arylsulfonyl moiety has been reported, illustrating the detailed molecular arrangement and confirming the presence of specific functional groups through crystallographic analysis (Revathi et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving the compound of interest or its analogs can range from simple functional group transformations to more complex reactions involving multiple steps. These reactions are crucial for modifying the compound's structure or for introducing new functional groups that can alter its chemical properties. The reactivity towards sulfur- and oxygen-containing nucleophiles, for instance, highlights the compound's ability to undergo nucleophilic addition, which is a key reaction in organic synthesis (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of such complex molecules are influenced by their molecular structure, including their crystallinity, melting points, and solubility. These properties are essential for understanding the compound's behavior in different environments and for its potential application in various fields. The crystal growth and characterization of a related piperidine derivative provide valuable insights into its physical properties, including thermal stability and solubility (Revathi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Studies on related compounds have shown that specific derivatives can exhibit significant biological activities, such as herbicidal, insecticidal, and antimicrobial properties, indicating the potential for diverse applications in the chemical and pharmaceutical industries (Wang et al., 2015).
Scientific Research Applications
Synthesis and Structural Characterization
(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone and its derivatives have been explored in scientific research mainly for their potential applications in synthesizing compounds with biological activities. For example, N-phenylpyrazolyl aryl methanones derivatives containing the arylsulfonyl group have been synthesized and shown to possess favorable herbicidal and insecticidal activities (Wang et al., 2015). Similarly, other research works have focused on the synthesis of derivatives and their biological activities, such as their inhibitory activity against enzymes and their antimicrobial properties. These synthesized compounds have been subjected to various structural characterizations using techniques like NMR, FT-IR, HRMS, and X-ray crystallography to confirm their structure and purity (Abbasi et al., 2019).
Biological Activities and Potential Therapeutic Applications
The compounds derived from (4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone have shown considerable biological activities. Some synthesized derivatives have exhibited significant antimicrobial and antioxidant activities. These activities were evaluated against various bacterial and fungal species and through different methodologies like DPPH radical scavenging methods (Thirunarayanan, 2016). Moreover, some derivatives were designed as biologically stable derivatives with potential as anticancer agents, showing selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).
Material Science and Chemical Engineering Applications
In the field of material science and chemical engineering, derivatives of this compound have been used to develop new materials with specific properties. For instance, a difluoro aromatic ketone monomer was used to prepare a series of poly(arylene ether sulfone)s (PAES) bearing two pendant 3,5-dimethylphenyl groups. These materials were then investigated for their properties such as hydroxide conductivity, dimensional change, water uptake, and alkaline stability, indicating their potential use in various industrial applications (Shi et al., 2017).
properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3NO4S/c21-16-5-4-15(11-17(16)22)31(29,30)12-19(28)6-8-26(9-7-19)18(27)13-2-1-3-14(10-13)20(23,24)25/h1-5,10-11,28H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBURMXDDKSBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)



![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)


![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)
